molecular formula C20H26N6O B5610251 3-{1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine

3-{1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B5610251
M. Wt: 366.5 g/mol
InChI Key: OTKCECZAKYOSSP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazolo[1,5-a]pyrimidine, [1,2,4]triazolo[1,5-a]pyrimidine, and pyrimido[1,2-a] benzimidazole derivatives involves reactions of sodium salt of 3-hydroxy-(1-pyridin-2-yl)prop-2-en-1-one or sodium salt of 3-hydroxy-1-(pyridin-3-yl)prop-2-en-1-one with different heterocyclic amines in piperidenium acetate. These syntheses illustrate the complex multi-step processes often involved in creating compounds within this chemical family, highlighting the need for precise conditions and reagents (Mohamed et al., 2011).

Molecular Structure Analysis

The molecular structure of these compounds is confirmed through elemental analysis, spectral data, and X-ray crystallography. The structure-activity relationships (SAR) are crucial for understanding the chemical and biological properties of these molecules, which is evident in the detailed analyses conducted in the research (Baraldi et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of these compounds often involves the formation of stable, water-soluble salts, as shown in the development of adenosine receptor antagonists. These properties are crucial for the potential therapeutic applications of these molecules, allowing for suitable solubility and bioavailability (Baraldi et al., 2012).

Physical Properties Analysis

Physical properties such as solubility at physiological pH, stability, and crystalline structure are essential for the application and handling of these compounds. For instance, modifications to the molecular structure can significantly affect solubility, a critical parameter for pharmaceutical compounds (Baraldi et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, potential for cyclization, and formation of derivatives, are fundamental aspects of these compounds' chemistry. Studies often explore the breadth of chemical reactions these molecules can undergo, leading to a diverse array of potential products with varying biological activities (Mohamed et al., 2011).

properties

IUPAC Name

(2-ethyl-5-propan-2-ylpyrazol-3-yl)-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O/c1-4-26-17(13-16(23-26)14(2)3)20(27)24-11-8-15(9-12-24)19-22-21-18-7-5-6-10-25(18)19/h5-7,10,13-15H,4,8-9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKCECZAKYOSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(C)C)C(=O)N2CCC(CC2)C3=NN=C4N3C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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